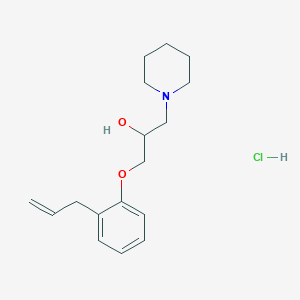

1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, also known as A-967079, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to have analgesic properties, making it a promising candidate for the development of new pain medications.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structure Analysis

Synthesis of Derivatives : The compound is involved in the synthesis of various derivatives. For instance, 1-substituted piperidines, which include derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, have been synthesized and explored for their pharmacological properties (Vardanyan, 2018).

Crystal Structure Analyses : The compound's structure has been analyzed in different crystal forms, such as in the study of paroxetine hydrochloride, where its crystal forms were analyzed by X-rays (Yokota et al., 1999).

Pharmacological Research

Antidepressant Research : It has been utilized in the development of new antidepressants. Specifically, 1-aryloxy-3-piperidinylpropan-2-ols have shown potent dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, indicating their potential as antidepressants (Takeuchi et al., 2003).

Growth-Promoting Activity : Certain derivatives, like 1-Methyl-4-[3-(2-naphthyloxy)prop-1-ynyl]piperidin-4-ol hydrochloride, have shown high growth-promoting activity in agricultural applications, such as in the pre-sowing treatment of beetroot seeds and potatoes (Omirzak et al., 2013).

Material Science and Chemistry

Solid-State Characterization : The compound and its derivatives have been characterized in solid-state studies. For example, the structural and thermodynamic stability of local anaesthetic drugs related to this compound was investigated (Schmidt, 2005).

Catalysis in Chemical Reactions : It has been used in catalyzing chemical reactions. The gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines is one such reaction, leading to the formation of substituted pyrrolidine and piperidine derivatives (Mukherjee & Widenhoefer, 2011).

Propiedades

IUPAC Name |

1-piperidin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2.ClH/c1-2-8-15-9-4-5-10-17(15)20-14-16(19)13-18-11-6-3-7-12-18;/h2,4-5,9-10,16,19H,1,3,6-8,11-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBJRTLSVRYJJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile](/img/structure/B2694469.png)

![6-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B2694470.png)

![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2694472.png)

![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)

![4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2694481.png)

![7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2694482.png)